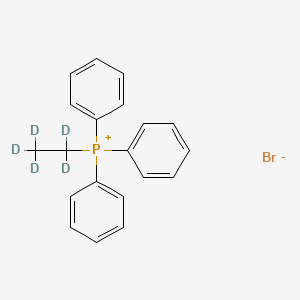

(Ethyl-d5)triphenylphosphonium Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXDQQHTCHJ-LUIAAVAXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747775 | |

| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875477-12-6 | |

| Record name | (~2~H_5_)Ethyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (Ethyl-d5)triphenylphosphonium Bromide: Properties, Synthesis, and Applications in Isotopic Labeling

Introduction

(Ethyl-d5)triphenylphosphonium Bromide is a specialized, high-purity organophosphorus compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. As a deuterated analogue of the common Wittig reagent, its primary utility lies in the precise introduction of a stable, pentadeuterated ethylidene group (-CD=CD3) into a target molecule. This capability is not merely a synthetic curiosity; it is a critical enabling tool for advanced analytical methodologies. The presence of the five deuterium atoms creates a distinct mass shift, making it an invaluable reagent for synthesizing internal standards for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, as well as for elucidating complex reaction mechanisms. This guide provides a comprehensive overview of its properties, a validated experimental protocol for its use, and an exploration of its core applications.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid.[1][2][3] Its fundamental properties are rooted in its structure: a quaternary phosphonium cation paired with a bromide anion. The key distinction from its more common counterpart is the isotopic enrichment of the ethyl group. While the melting point of the deuterated compound is not widely reported, it is expected to be very similar to the non-labeled version, which melts in the range of 203-209 °C.[1][4][5][6] The compound is stable under normal laboratory conditions but is hygroscopic and should be stored in a dry, inert atmosphere.[7][8]

Key quantitative data are summarized for clarity in the table below.

| Property | Value | Source(s) |

| CAS Number | 875477-12-6 | [2][3][9] |

| Molecular Formula | C₂₀H₁₅D₅BrP | [2][3][9] |

| Molecular Weight | 376.28 g/mol | [2][3][9] |

| Appearance | White to Off-White Crystalline Powder/Solid | [1][2][3][4] |

| Solubility | Soluble in polar organic solvents (Methanol, Chloroform) | [1][3][5] |

| Storage | 2-8°C, Refrigerator, under inert atmosphere | [2] |

Spectroscopically, the compound is characterized by the absence of proton signals corresponding to the ethyl group in ¹H NMR spectra, which would instead show complex multiplets for the phenyl protons. Confirmation of deuteration is achieved via ²H (Deuterium) NMR or high-resolution mass spectrometry, which will indicate a molecular ion consistent with the mass of the deuterated compound.

Synthesis and Isotopic Purity

The synthesis of this compound follows the well-established route for phosphonium salt formation. The reaction involves a nucleophilic attack by triphenylphosphine on a deuterated ethyl halide, typically bromoethane-d5.

Reaction Scheme: (C₆H₅)₃P + BrCD₂CD₃ → [(C₆H₅)₃P⁺-CD₂CD₃]Br⁻

This Sₙ2 reaction is typically performed under reflux in a suitable solvent such as toluene or acetonitrile.[10][11] The resulting phosphonium salt precipitates upon cooling and can be isolated by filtration and purified by recrystallization.[8][11] The causality behind this straightforward approach lies in the high nucleophilicity of the phosphorus atom in triphenylphosphine and the good leaving group nature of bromide.

For its intended applications, the isotopic purity of the reagent is paramount. Commercial suppliers typically provide material with a deuterium incorporation of ≥98%, ensuring that the resulting synthesized molecules have a clean and predictable mass shift for mass spectrometry applications.[12]

Core Application: The Wittig Reaction for Deuterated Alkene Synthesis

The primary and most powerful application of this compound is its use as a precursor to a deuterated Wittig reagent.[2][3] The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high reliability.[13][14][15] The use of this deuterated salt allows for the specific synthesis of an alkene containing a pentadeuterated ethylidene moiety.

The process involves two key stages:

-

Ylide Formation: The phosphonium salt is deprotonated at the α-carbon (the carbon adjacent to the phosphorus atom) using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[14][16] This step generates a highly nucleophilic phosphorus ylide (or phosphorane). Anhydrous and inert conditions are critical here, as the ylide is highly reactive and sensitive to water and oxygen.

-

Reaction with Carbonyl: The ylide is then reacted with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered ring intermediate known as an oxaphosphetane.[17][18]

-

Alkene Formation: This intermediate is unstable and rapidly collapses, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming two new double bonds. The thermodynamic driving force for this step is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[14][19]

The entire workflow, from the salt to the final product, is visualized below.

Experimental Protocol: General Procedure for Wittig Olefination

The following is a self-validating, field-proven protocol for a typical small-scale Wittig reaction.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes

-

Aldehyde or Ketone

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.1 equivalents).

-

Add anhydrous THF via syringe to suspend the salt.

-

Cool the suspension to -78 °C using a dry ice/acetone bath. The low temperature is crucial to control the reactivity of the strong base and prevent side reactions.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change (typically to deep red or orange) indicates the formation of the ylide.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

-

-

Reaction with Carbonyl Compound:

-

Cool the ylide solution back down to -78 °C.

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the carbonyl solution dropwise to the ylide suspension. Maintaining a low temperature during the addition minimizes potential side reactions and can influence the stereochemical outcome.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC analysis indicates consumption of the starting material.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

The crude product will contain the desired alkene and the triphenylphosphine oxide byproduct. Purify via flash column chromatography on silica gel. The nonpolar nature of the alkene product typically allows it to elute much faster than the highly polar triphenylphosphine oxide.

-

Key Applications in Drug Development and Research

The strategic use of this compound provides solutions to critical challenges in modern chemical and pharmaceutical science.

Internal Standards for Quantitative Bioanalysis

In drug development, accurately measuring the concentration of a drug candidate in biological matrices (e.g., plasma, urine) is essential for determining its pharmacokinetic profile. The gold-standard technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS). A Stable Isotope Labeled (SIL) version of the drug is the ideal internal standard.[12] Because the SIL standard has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, its higher mass allows it to be distinguished by the detector. By adding a known amount of the SIL standard to a sample, any variability during sample preparation or analysis can be normalized, leading to highly accurate and precise quantification of the drug. This compound serves as a key building block to synthesize these essential SIL internal standards.

Mechanistic Elucidation

The deuterium label acts as a spectroscopic tracer. In complex multi-step syntheses or biosynthetic pathway studies, incorporating a deuterated fragment allows researchers to follow the atoms through the reaction sequence. By analyzing the position of the deuterium atoms in the final product or intermediates using NMR or Mass Spectrometry, one can confirm or refute proposed reaction mechanisms, providing authoritative evidence for how chemical transformations occur.

The logical flow from a research need to the application of this reagent is depicted below.

Conclusion

This compound is far more than a simple chemical variant. It is a precision tool that empowers researchers to overcome fundamental challenges in analytical chemistry and mechanistic investigation. Its ability to cleanly introduce a pentadeuterated ethylidene group via the robust and reliable Wittig reaction makes it an indispensable reagent in the synthesis of stable isotope-labeled internal standards, a critical component in the rigorous process of modern drug development. Understanding its properties and the causality behind its application allows scientists to leverage its full potential in their research endeavors.

References

- AD PHARMACHEM. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide.

- LGC Standards. (n.d.). This compound.

- Pharmaffiliates. (n.d.). CAS No : 875477-12-6 | Product Name : this compound.

- Unknown Source. (n.d.). Ethyltriphenylphosphonium Bromide: Your Premier Wittig Reagent & Industrial Catalyst.

- Shanghai Huicheng Biotech. (n.d.). This compound.

- Chem-Impex. (n.d.). Ethyltriphenylphosphonium bromide.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyltriphenylphosphonium bromide.

- Unknown Source. (n.d.). Ethyltriphenylphosphonium Bromide: A Key Reagent in Organic Synthesis.

- Muby Chemicals. (n.d.). Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS.

- ChemBK. (2024). (Ethyl)triphenylphosphonium bromide.

- Papchem Lifesciences. (n.d.). Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe.

- Guidechem. (2023). What is the synthesis method for Ethyltriphenylphosphonium bromide?.

- ChemicalBook. (n.d.). Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum.

- SEAVALOUR. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide (ETPBr).

- ChemicalBook. (n.d.). Ethyltriphenylphosphonium bromide synthesis.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Chem-Station Int. Ed. (2024). Wittig Reaction.

- Orgo Made Easy. (2014). Phosphonium Ylide for The Wittig Reaction!. YouTube.

- Wikipedia. (n.d.). Wittig reaction.

- The Organic Chemistry Tutor. (2019). The Wittig reaction. YouTube.

- Cayman Chemical. (2022). (4-Carboxybutyl-d4)triphenylphosphonium (bromide) Product Information.

- ChemicalBook. (2025). Ethyltriphenylphosphonium bromide.

Sources

- 1. adpharmachem.com [adpharmachem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (Ethyl-d5)triphenylphosphonium Bromide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]

- 6. SEAVALOUR - Ethyl Tri Phenyl Phosphonium Bromide (ETPBr) [seavalour.com]

- 7. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]

- 8. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Page loading... [guidechem.com]

- 11. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. Wittig reaction - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

(Ethyl-d5)triphenylphosphonium Bromide CAS number and molecular weight

For researchers, scientists, and professionals in drug development, precision and accuracy are paramount. In the realm of bioanalysis and synthetic chemistry, isotopically labeled compounds are indispensable tools. This guide provides a comprehensive overview of (Ethyl-d5)triphenylphosphonium Bromide, a deuterated analog of a versatile Wittig reagent, focusing on its core properties, synthesis, and critical applications in modern research.

Core Properties and Identification

This compound is a stable, isotopically labeled organic salt. Its defining characteristic is the replacement of the five hydrogen atoms on the ethyl group with deuterium, a heavy isotope of hydrogen. This substitution is crucial for its applications as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.

| Property | Value | Source |

| CAS Number | 875477-12-6 | [1][2][3] |

| Molecular Formula | C20H15D5BrP | [1][2][3] |

| Molecular Weight | 376.28 g/mol | [1][2][3] |

| Appearance | White Solid | [1] |

| Solubility | Chloroform | [1] |

| Unlabeled CAS Number | 1530-32-1 | [3][4][5] |

The non-deuterated form, Ethyltriphenylphosphonium Bromide, has a molecular weight of 371.25 g/mol .[4][6][7][8][9] This mass difference of five daltons is the key to its utility in mass spectrometric analysis.

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the reaction of triphenylphosphine with a deuterated ethyl halide, such as bromoethane-d5. The high nucleophilicity of the phosphorus atom in triphenylphosphine facilitates a classic SN2 reaction with the deuterated ethyl bromide.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in a suitable anhydrous solvent (e.g., toluene or acetonitrile).

-

Addition of Deuterated Reagent: Add bromoethane-d5 to the solution. The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to observe the consumption of the starting materials and the formation of the product.

-

Product Isolation: Upon completion, the product, being a salt, will often precipitate from the reaction mixture upon cooling. The solid can be collected by filtration.

-

Purification: The crude product is then washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine. Recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) can be performed to obtain a highly pure product.

-

Characterization: The final product is characterized by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and isotopic purity.

Applications in Drug Development and Research

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Workflow for Quantitative Bioanalysis using an Internal Standard:

Sources

- 1. e-biochem.com [e-biochem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. Ethyl Triphenyl Phosphonium Bromide :: Ethylene Dibromide Manufacturer [novainternational.net]

- 7. chembk.com [chembk.com]

- 8. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 9. Phosphonium, ethyltriphenyl-, bromide (1:1) | C20H20BrP | CID 73727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (Ethyl-d5)triphenylphosphonium Bromide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (Ethyl-d5)triphenylphosphonium Bromide, a deuterated organophosphorus salt. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound, offering insights into its structural elucidation and characterization.

Introduction to this compound

This compound is the deuterated analogue of ethyltriphenylphosphonium bromide, a widely used reagent in organic synthesis, particularly in the Wittig reaction for the formation of alkenes.[1][2] The incorporation of five deuterium atoms on the ethyl group makes it a valuable tool in mechanistic studies, as a mass-differentiated internal standard in quantitative mass spectrometry, and in pharmacokinetic studies to trace the metabolic fate of the ethyl group. Accurate spectroscopic characterization is paramount to confirm its isotopic purity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR are the most informative.

¹H NMR Spectroscopy

Expected Spectrum:

Due to the deuteration of the ethyl group (CD₂CD₃), the characteristic signals of the ethyl protons will be absent in the ¹H NMR spectrum. The spectrum will be dominated by the signals of the three phenyl groups attached to the phosphorus atom. These protons will appear as a complex multiplet in the aromatic region, typically between 7.6 and 7.9 ppm.[3][4] The integration of this multiplet should correspond to 15 protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[4][5]

-

Parameters:

-

Use a standard pulse sequence for ¹H NMR.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

¹³C NMR Spectroscopy

Expected Spectrum:

The ¹³C NMR spectrum will show signals for the carbon atoms of the triphenylphosphine moiety and the deuterated ethyl group. The signals for the phenyl carbons will appear in the aromatic region (typically 118-136 ppm). Due to coupling with the phosphorus atom, these signals may appear as doublets. The ipso-carbon (directly attached to P) will show a larger coupling constant (¹JPC) compared to the ortho, meta, and para carbons.[6][7]

The carbons of the ethyl-d5 group will exhibit characteristic changes due to deuterium substitution. The C-D coupling will split the carbon signals into multiplets (a triplet for the -CD₃ group and a quintet for the -CD₂- group, based on the 2nI+1 rule where I=1 for deuterium). Furthermore, the chemical shifts of these carbons will be slightly upfield compared to their non-deuterated counterparts due to the isotopic effect.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher ¹³C NMR spectrometer.[5]

-

Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set a spectral width of 0-200 ppm.

-

A longer acquisition time and a higher number of scans are required due to the low natural abundance of ¹³C.

-

³¹P NMR Spectroscopy

Expected Spectrum:

³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom. For phosphonium salts, a single sharp signal is expected.[8][9] The chemical shift for this compound is anticipated to be in the range of +20 to +30 ppm, referenced to 85% H₃PO₄.[4] The deuteration of the ethyl group is not expected to significantly alter the ³¹P chemical shift compared to the non-deuterated analogue.

Experimental Protocol:

-

Sample Preparation: The same sample used for ¹H NMR can typically be used.

-

Instrumentation: A multinuclear NMR spectrometer equipped with a phosphorus probe.

-

Parameters:

Summary of Expected NMR Data:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.6 - 7.9 | m | - | P-(C₆H₅ )₃ |

| ¹³C | ~135 | d | ¹JPC ≈ 10 Hz | ortho-C -H |

| ~134 | d | ⁴JPC ≈ 3 Hz | para-C -H | |

| ~130 | d | ³JPC ≈ 13 Hz | meta-C -H | |

| ~118 | d | ¹JPC ≈ 86 Hz | ipso-C -P | |

| Upfield shift | quintet | ¹JCD | -C D₂- | |

| Upfield shift | triplet | ¹JCD | -C D₃ | |

| ³¹P | +20 to +30 | s | - | P ⁺ |

Infrared (IR) Spectroscopy

Expected Spectrum:

The IR spectrum of this compound will be dominated by the vibrational modes of the triphenylphosphine moiety. Characteristic absorptions for the P-Ph group are expected around 1438 cm⁻¹ (P-C stretching) and 1110 cm⁻¹ (aromatic C-H in-plane bending).[10] The presence of the phenyl groups will also give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The most significant difference from the non-deuterated compound will be the appearance of C-D stretching vibrations, which occur at lower frequencies than C-H stretches due to the heavier mass of deuterium. These are expected in the 2200-2000 cm⁻¹ region. The C-D bending vibrations will also be shifted to lower wavenumbers.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan the mid-IR range (4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum prior to the sample measurement.

-

Mass Spectrometry (MS)

Expected Spectrum:

Mass spectrometry is crucial for confirming the molecular weight and isotopic incorporation of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show the molecular ion of the cation, [ (C₂H₀D₅)P(C₆H₅)₃ ]⁺.

-

Molecular Formula of the Cation: C₂₀H₁₅D₅P⁺

-

Monoisotopic Mass of the Cation: The calculated monoisotopic mass for the non-deuterated cation (C₂₀H₂₀P⁺) is approximately 291.13 Da. For the deuterated cation (C₂₀H₁₅D₅P⁺), the mass will increase by approximately 5 Da, resulting in a monoisotopic mass of around 296.16 Da.

The mass spectrum should clearly show a base peak corresponding to the deuterated cation. The isotopic distribution pattern will also be informative. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[11]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10 µg/mL).

-

Instrumentation: An ESI mass spectrometer, preferably a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Parameters:

-

Acquire the spectrum in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the parent ion.

-

Scan a mass range that includes the expected m/z of the cation (e.g., m/z 100-500).

-

Workflow Diagrams

NMR Data Acquisition Workflow

Caption: Workflow for ESI-MS analysis.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While ¹H NMR confirms the successful deuteration of the ethyl group through the absence of its characteristic signals, ¹³C and ³¹P NMR provide detailed information about the carbon skeleton and the phosphorus center. IR spectroscopy offers confirmation of the functional groups present and the C-D bonds. Finally, mass spectrometry provides unequivocal evidence of the molecular weight and the degree of isotopic labeling. The combined interpretation of these spectroscopic data ensures the identity, purity, and structural integrity of this important deuterated compound for its intended applications in research and development.

References

- Schraml, J., Capka, M., & Blechta, V. (1992). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Magnetic Resonance in Chemistry.

- Scribd. (n.d.). 1H NMR Standard - TriPhenylPhospheneOxide.

- Complete Analysis of the 100 MHz 1H NMR Spectrum of Triphenylphosphine. (2025). Semantic Scholar.

- ChemicalBook. (n.d.). Triphenylphosphine(603-35-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). Triphenylphosphine oxide(791-28-6) 13C NMR spectrum.

- ChemicalBook. (n.d.). Triphenylphosphine(603-35-0) 13C NMR spectrum.

- ChemicalBook. (n.d.). Triphenylphosphine oxide(791-28-6) 1H NMR spectrum.

- ResearchGate. (n.d.). In situ generated phosphonium salts observed via 31 P NMR.

- The Royal Society of Chemistry. (n.d.).

- Puziy, A. M., et al. (2020).

- ChemicalBook. (n.d.). TRIPHENYLPHOSPHINE SULFIDE(3878-45-3) 13C NMR spectrum.

- SpectraBase. (n.d.). Triphenylphoshphine oxide - Optional[1H NMR] - Spectrum.

- CRO SPLENDID LAB. (n.d.). This compound.

- Daasch, L. W., & Smith, D. C. (1951). Infrared Spectra of Phosphorus Compounds. Analytical Chemistry.

- ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride.

- Henderson W., & Olsen G.M. (1996).

- PubChem. (n.d.). Phosphonium, ethyltriphenyl-, bromide (1:1).

- ResearchGate. (n.d.).

- Lu, Y., et al. (2018).

- University of Ottawa. (n.d.). 31 Phosphorus NMR.

- ChemicalBook. (n.d.). Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum.

- Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011). Physical Chemistry Chemical Physics.

- ResearchGate. (n.d.). Why the intensity of phosphonium salts mass spectrum is comparably high?.

- Supporting Information for Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides. (n.d.). Bruker.

- MDPI. (n.d.).

- Guidechem. (2023). What is the synthesis method for Ethyltriphenylphosphonium bromide?.

- The Royal Society of Chemistry. (2014).

- SpectraBase. (n.d.). Ethyltriphenylphosphonium bromide - Optional[FTIR] - Spectrum.

- Slideshare. (n.d.). 31-P NMR SPECTROSCOPY.

- Zapata Trujilo, J. C., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv.

- Multichem Exports. (n.d.). Ethyl triphenyl phosphonium bromide.

- Semantic Scholar. (n.d.). Infrared Spectra of Phosphorus Compounds.

- Thermo Fisher Scientific. (n.d.). Ethyltriphenylphosphonium bromide, 98+%.

- Oakwood Chemical. (n.d.). Ethyl triphenylphosphonium bromide.

- ChemicalBook. (n.d.). ETHYLENEBIS(TRIPHENYLPHOSPHONIUM BROMIDE)(1519-45-5) 1H NMR spectrum.

- SpectraBase. (n.d.). (Carboxymethyl)

- ChemicalBook. (n.d.). Ethyltriphenylphosphonium bromide | 1530-32-1.

- The Chemical Company. (n.d.). Ethyl Triphenyl Phosphonium Bromide (ETPB).

- Papchem Lifesciences. (n.d.). Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe.

- NIST. (n.d.). Methyltriphenylphosphonium bromide.

- ChemBK. (n.d.). (Ethyl)triphenylphosphonium bromide.

- Vincent, A. T., et al. (1988). The crystal structures of the monohydrate as well as the dihydrate of tetraphenylphosphonium bromide. Acta Crystallographica Section C.

- IRIS. (n.d.). Phosphonium salts and P-ylides.

- PapChem International LLC. (n.d.). ETPB: Ethyl triphenyl phosphonium Bromide.

- PubChem. (n.d.). Phosphine, triphenyl-, hydrobromide.

Sources

- 1. Ethyl triphenyl phosphonium bromide Exporter | Ethyl triphenyl phosphonium bromide Exporting Company | Ethyl triphenyl phosphonium bromide International Distributor [multichemexports.com]

- 2. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]

- 3. Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine | Semantic Scholar [semanticscholar.org]

- 7. Triphenylphosphine(603-35-0) 13C NMR spectrum [chemicalbook.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 9. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of (Ethyl-d5)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of (Ethyl-d5)triphenylphosphonium Bromide, a critical reagent in synthetic chemistry, particularly in its application as a Wittig reagent for introducing isotopically labeled ethyl groups in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Understanding the solubility and stability of this compound is paramount for its effective storage, handling, and application in achieving reproducible and high-yield synthetic outcomes.

Introduction: The Significance of this compound

This compound (C₂₀H₁₅D₅BrP, Molecular Weight: 376.28) is a deuterated analogue of the widely used Wittig reagent, Ethyltriphenylphosphonium Bromide.[1] The incorporation of deuterium atoms provides a powerful tool for researchers in various fields, including:

-

Mechanistic Studies: Elucidating reaction mechanisms by tracking the fate of the deuterated ethyl group.

-

Pharmacokinetic and Metabolism Studies: Using it as an internal standard in mass spectrometry-based bioanalysis to quantify the non-deuterated analyte.

-

Drug Development: Synthesizing deuterated drug candidates to potentially improve their metabolic profiles (the "deuterium effect").

Given its specialized applications and the cost associated with isotopically labeled compounds, a thorough understanding of its physical and chemical properties is essential to avoid waste and ensure the integrity of experimental results. This guide focuses on two key properties: solubility in common organic solvents and stability under various conditions.

Solubility Profile: A Qualitative and Quantitative Approach

The solubility of this compound is a critical parameter for its use in solution-phase reactions. While specific quantitative data for the deuterated compound is not extensively published, its solubility characteristics are expected to be very similar to its non-deuterated counterpart, Ethyltriphenylphosphonium Bromide.

Qualitative Solubility

This compound is a salt, and its solubility is largely dictated by the polarity of the solvent. It is a white to off-white crystalline powder.[2] General solubility observations for the non-deuterated analogue indicate that it is:

-

Soluble in polar organic solvents: This includes methanol, ethanol, and acetonitrile.[2][3][4]

-

Slightly soluble in water. [2]

-

Soluble in chloroform.

For a similar deuterated phosphonium salt, (4-Carboxybutyl-d4)triphenylphosphonium bromide, quantitative solubility has been reported as approximately 1 mg/mL in ethanol and approximately 5 mg/mL in DMSO and DMF.[5] This suggests that this compound is likely to exhibit good solubility in polar aprotic solvents as well.

Quantitative Solubility Determination: An Experimental Protocol

To provide researchers with a robust method for determining the precise solubility of this compound in a solvent of interest, the following isothermal equilibrium method is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Acetonitrile, Dichloromethane, Dimethylformamide, Tetrahydrofuran)

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the suspensions for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample concentration.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Data Presentation:

The determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Acetonitrile | 25 | To be determined |

| Dichloromethane | 25 | To be determined |

| Dimethylformamide (DMF) | 25 | To be determined |

| Tetrahydrofuran (THF) | 25 | To be determined |

Stability Profile: Ensuring Compound Integrity

The stability of this compound is crucial for its long-term storage and reliability in chemical reactions. The non-deuterated analogue is generally stable under normal conditions but is noted to be hygroscopic and incompatible with strong oxidizing agents.[2][6] For a comprehensive understanding, stability should be assessed under various stress conditions, including thermal, hydrolytic, and photolytic stress.

Thermal Stability

Phosphonium salts are generally known for their high thermal stability.[6] However, elevated temperatures can lead to decomposition. Thermogravimetric analysis (TGA) is the recommended method for determining the thermal stability profile.

Experimental Protocol: Thermal Stability Assessment by TGA

Objective: To determine the decomposition temperature of this compound.

Instrument: Thermogravimetric Analyzer (TGA)

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA pan.

-

TGA Program:

-

Heat the sample from ambient temperature to a final temperature of approximately 600 °C.

-

Use a constant heating rate, for example, 10 °C/min.

-

Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis:

-

Plot the sample weight as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant weight loss begins.

-

Hydrolytic Stability

Given that the compound is hygroscopic, its stability in the presence of water is a key consideration. The stability of triphenylphosphonium conjugates has been shown to be pH-dependent, with potential for hydrolysis under certain conditions.[7]

Experimental Protocol: Hydrolytic Stability Assessment

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Solution Preparation: Prepare solutions of this compound in a series of buffers with varying pH (e.g., pH 4, 7, and 9).

-

Incubation: Store the solutions at a controlled temperature (e.g., 25 °C or an elevated temperature for accelerated testing) and protect them from light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the aliquots by a stability-indicating method (e.g., HPLC) to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

Photostability

Exposure to light can be a source of degradation for many organic compounds. Photostability testing should be conducted according to the International Council for Harmonisation (ICH) Q1B guidelines.[8][9][10]

Experimental Protocol: Photostability Assessment (ICH Q1B)

Objective: To determine the intrinsic photostability of this compound.

Methodology:

-

Sample Preparation:

-

Place solid this compound in a chemically inert, transparent container.

-

Prepare a solution of the compound in a suitable solvent and place it in a similar container.

-

Prepare dark control samples by wrapping identical containers in aluminum foil.

-

-

Light Exposure:

-

Expose the samples to a light source that provides a combination of visible and UVA light.

-

The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[8]

-

-

Analysis:

-

After the exposure period, compare the samples to the dark controls.

-

Analyze the samples for any changes in physical appearance (e.g., color change) and for the formation of degradation products using a stability-indicating HPLC method.

-

Summary and Recommendations

This compound is a valuable tool for specialized applications in chemical research and drug development. While it shares many properties with its non-deuterated analogue, a thorough characterization of its solubility and stability is essential for its effective use.

-

Solubility: The compound is expected to be soluble in polar organic solvents. The provided protocol for quantitative solubility determination will enable researchers to obtain the precise data needed for their specific applications.

-

Stability: this compound is generally stable but is hygroscopic and should be protected from strong oxidizing agents. The detailed protocols for thermal, hydrolytic, and photostability assessment will allow for a comprehensive understanding of its degradation pathways and the establishment of appropriate storage and handling procedures.

By following the methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of this compound in their experimental work, leading to more accurate and reproducible results.

References

-

AD PHARMACHEM. Ethyl Tri Phenyl Phosphonium Bromide. [Link]

-

European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Harris, T. D., et al. (2022). Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA. ACS Omega. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts. [Link]

-

The Chemical Company. Ethyl Triphenyl Phosphonium Bromide (ETPB). [Link]

-

Loba Chemie. TRIPHENYL ETHYL PHOSPHONIUM BROMIDE For Synthesis. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

-

PapChem International LLC. ETPB: Ethyl triphenyl phosphonium Bromide. [Link]

-

ChemBK. Triphenylphosphonium bromide. [Link]

-

Papchem Lifesciences. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1). [Link]

-

MDPI. (2023). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]. [Link]

-

ResearchGate. (2007). Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. [Link]

-

MDPI. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]

Sources

- 1. splendidlab.in [splendidlab.in]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 4. Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1) | Manufacturer & Supplier Europe [papchemlifesciences.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. thechemco.com [thechemco.com]

- 7. Stability of Phenyl-Modified Triphenylphosphonium Conjugates and Interactions with DTPA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. fda.gov [fda.gov]

Elucidating the Wittig Reaction: Mechanistic Insights Forged by Deuterated Phosphonium Ylides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its ability to construct carbon-carbon double bonds with exceptional regiocontrol.[1] Despite its widespread use since its discovery by Georg Wittig in 1954, the intimate details of its mechanism have been the subject of extensive debate.[2][3] This technical guide moves beyond textbook overviews to explore the sophisticated experimental strategies used to unravel this complex transformation. Specifically, we will focus on the pivotal role of isotopic labeling, employing deuterated phosphonium ylides to probe the reaction's stereochemistry and kinetics. By examining the evidence from kinetic isotope effect (KIE) studies and stereochemical analyses, this guide provides a nuanced understanding of the currently accepted mechanism and demonstrates the power of isotopic probes in mechanistic elucidation.

The Central Mechanistic Question: Betaine vs. Oxaphosphetane

For decades, the Wittig reaction mechanism was debated between two primary competing pathways, particularly for reactions conducted under salt-free conditions.[4][5]

-

The Betaine Pathway (Stepwise): The initially proposed mechanism involved the nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate known as a betaine.[2][6] This betaine would then undergo ring-closure to form a four-membered oxaphosphetane, which subsequently decomposes to the alkene and phosphine oxide.[1]

-

The [2+2] Cycloaddition Pathway (Concerted): An alternative hypothesis suggested a direct, concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form the oxaphosphetane intermediate, bypassing the betaine entirely.[7][8]

While betaine intermediates have been trapped or observed under specific conditions, particularly in the presence of lithium salts, compelling evidence gathered over the years has shifted the consensus.[9][10] For salt-free Wittig reactions, the direct formation of the oxaphosphetane is now widely accepted as the dominant pathway.[3][4][7] Elegant experiments by Vedejs and others, which showed that oxaphosphetanes generated from Wittig reactions had different stereochemical ratios than those generated from independently prepared betaines, provided key evidence against the betaine as a mandatory, equilibrated intermediate.[8][10]

Figure 1: A diagram illustrating the historical debate between the stepwise Betaine pathway and the concerted [2+2] cycloaddition pathway for the formation of the key oxaphosphetane intermediate in the Wittig reaction.

Isotopic Labeling: A Precision Tool for Mechanistic Analysis

To dissect reaction mechanisms, chemists require tools that can report on bond-forming and bond-breaking events in the rate-determining step (RDS). The kinetic isotope effect (KIE) is one such powerful tool.[11]

The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes.[12] The deuterium KIE (kH/kD) is particularly pronounced because deuterium is twice as heavy as protium, leading to a significant difference in the zero-point vibrational energy (ZPE) of C-H versus C-D bonds.[13][14]

-

Primary KIE (kH/kD > 1): A significant primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.[11]

-

Secondary KIE (kH/kD ≈ 1): A smaller secondary KIE can provide information about changes in hybridization or the steric environment at the labeled position during the RDS.[12]

By strategically placing a deuterium label on the ylide carbon, we can ask a critical question: is the C-H(D) bond at the ylidic carbon broken or significantly perturbed during the rate-determining step of the Wittig reaction?

Experimental Insights from Deuterated Ylides

Preparation of Deuterated Phosphonium Ylides

A prerequisite for these studies is the efficient and regioselective synthesis of deuterated ylides. Fortunately, the protons on the carbon alpha to the phosphonium group are acidic and can be readily exchanged for deuterium.[15]

A common and effective method involves H/D exchange using a deuterated solvent as the deuterium source.[16][17] For instance, deprotonation of the phosphonium salt in the presence of a deuterated solvent like DMSO-d6 or D₂O allows for the in-situ formation of the deuterated ylide, which can then be used directly in the Wittig reaction.[18][19]

Figure 2: A conceptual workflow for the preparation of a deuterated phosphonium ylide via base-mediated deprotonation and subsequent H/D exchange with a deuterium source.

Probing Stereochemistry and Mechanistic Anomalies

Deuterium labeling has also been employed to test more subtle mechanistic hypotheses. In one study, researchers investigated anomalously high E-alkene selectivity in certain Wittig reactions.[20] One proposed explanation was an internal "trans-selective Wittig" mechanism involving a proton transfer within the intermediate. By using an α-deuterated ylide, they could track the fate of the label. The results showed that the deuterium was largely retained in the product, ruling out a mechanism that required significant proton/deuteron exchange and pointing towards other stereochemical controls.[20]

Kinetic Isotope Effect Studies

Studies combining KIE measurements with computational chemistry have provided deep insights. For the reaction of a stabilized ylide with an aldehyde, significant ¹³C KIEs were observed at both the ylide carbon and the carbonyl carbon.[8] This indicates that C-C bond formation is at least partially rate-limiting.

While direct deuterium KIE studies on the rate-determining step of the classic Wittig are less common in the foundational literature, the principles are clear. If the reaction proceeded via a mechanism where C-H(D) bond breaking was the RDS (akin to an E2 elimination from a betaine intermediate), a large primary KIE would be expected. The general absence of such reports, combined with the wealth of other data, supports a mechanism where the primary bond-breaking events in the RDS are the π-bonds of the ylide and carbonyl, consistent with a cycloaddition.[7][8]

Synthesis of Evidence: The Modern Mechanistic Picture

The collective evidence from stereochemical studies, spectroscopic observation of intermediates, computational modeling, and isotopic labeling experiments converges on the following modern understanding for the salt-free Wittig reaction:

-

Kinetically Controlled Cycloaddition : The ylide and carbonyl compound react in what is best described as an asynchronous, concerted [2+2] cycloaddition to directly form an oxaphosphetane intermediate.[7][8] This step is under kinetic control and is the stereochemistry-determining step.

-

No Betaine Intermediate : A discrete, equilibrated betaine intermediate is not involved in the main productive pathway.[8][10] While the transition state may have some zwitterionic character, the reaction proceeds directly to the cyclic oxaphosphetane.[9][21]

-

Stereospecific Decomposition : The oxaphosphetane decomposes in a stereospecific syn-elimination to yield the alkene and triphenylphosphine oxide. The geometry of the oxaphosphetane directly dictates the geometry of the resulting alkene.

The use of deuterated ylides has been crucial in disproving alternative mechanistic proposals and reinforcing the cycloaddition model by allowing researchers to track the covalent fate of the ylidic proton/deuteron.

Experimental Protocols

Protocol 1: In-Situ Preparation of an α-Deuterated Ylide and Subsequent Wittig Reaction

This protocol describes the generation of a deuterated ylide from ethyltriphenylphosphonium bromide and its reaction with benzaldehyde.

Materials:

-

Ethyltriphenylphosphonium bromide (dried)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

DMSO-d₆ (anhydrous)

-

Benzaldehyde (freshly distilled)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add NaH (1.1 eq). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil, then carefully decant the hexanes.

-

Solvent Addition: Add anhydrous DMSO-d₆ via syringe to the flask under a positive pressure of nitrogen.

-

Ylide Formation & Deuteration: Slowly add ethyltriphenylphosphonium bromide (1.0 eq) to the stirred suspension at room temperature. The solution will typically turn a characteristic ylide color (e.g., orange-red). Stir for 1 hour to ensure complete deprotonation and H/D exchange.[18][19]

-

Carbonyl Addition: Cool the reaction mixture to 0 °C in an ice bath. Add freshly distilled benzaldehyde (0.95 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours or until TLC analysis indicates consumption of the aldehyde.

-

Workup: Quench the reaction by carefully pouring it into a separatory funnel containing ice-cold water. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash successively with water, saturated aq. NH₄Cl, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification & Analysis: Purify the crude product via column chromatography (silica gel, hexanes/ethyl acetate gradient). Analyze the resulting alkene fractions by ¹H NMR, ¹³C NMR, and GC-MS to determine the Z/E ratio and the percentage of deuterium incorporation.[22]

Conclusion

The journey to understand the Wittig reaction mechanism is a classic example of physical organic chemistry in action. While the debate once centered on the existence of a betaine intermediate, a combination of sophisticated experiments has led to a robust, evidence-based model centered on a [2+2] cycloaddition. The use of deuterated phosphonium ylides, though a subtle modification, has provided definitive evidence, allowing chemists to rule out pathways involving proton transfer in the stereochemistry-determining steps and to probe the nature of the transition state. For researchers in drug development and complex molecule synthesis, this deep mechanistic understanding is not merely academic; it underpins our ability to predict and control the stereochemical outcome of this vital alkene-forming reaction.

References

- Lee, T. -J., & Fong, F. K. (1991). An Efficient Method for Preparing the α-Deuterated-α,β-Unsaturated Carbonyl Compounds by Reaction of Stable Phosphonium Ylide. Journal of the Chinese Chemical Society, 38(1), 97-100.

- Wipf, P. (2007). The Wittig Reaction. Chem 2320 Lecture Notes.

- Wikipedia contributors. (n.d.). Wittig reaction. In Wikipedia. Retrieved January 15, 2026.

- Chamorro, E., Duque-Nivia, M. A., & Restrepo, A. (2020). Georg Wittig and the Betaine: What Controversy?

- Maryanoff, B. E., Duhl-Emswiler, B. A., & Reitz, A. B. (1983). Anomalous Stereochemistry in the Wittig Reaction Induced by Nucleophilic Groups in the Phosphonium Ylide.

- Vedejs, E., & Marth, C. F. (1990). Mechanism of Wittig reaction: evidence against betaine intermediates. Journal of the American Chemical Society, 112(10), 3905-3909.

- Singleton, D. A., et al. (2014). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. Journal of the American Chemical Society, 136(41), 14644-14657.

- NotDutt. (2016, December 28). Which is the currently accepted mechanism of a Wittig reaction? Chemistry Stack Exchange.

- Maryanoff, B. E., Reitz, A. B., & Graden, D. W. (1983). Deuteration of Non-Stabilized Phosphorus Ylides With DMSO-d6.

- Chem-Station. (2024, April 6). Wittig Reaction.

- Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 15, 2026.

- Silveira, C. C., et al. (1993). The Wittig Reaction: Generation, Observation and Reactivity of a Phosphorous Ylide Intermediate. An Experiment for the Advanced Organic Chemistry Laboratory Course.

- Alfa Chemistry. (n.d.). Wittig Reaction. Retrieved January 15, 2026.

- LibreTexts Chemistry. (2021, August 11). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.

- Bach, R. (2014, November 18). Dynamics in the Wittig reaction.

- Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry.

- Maryanoff, B. E., Reitz, A. B., & Graden, D. W. (2006, December 5). Deuteration of Non-Stabilized Phosphorus Ylides With DMSO-d6: Convenient Synthesis of Mono-Deuterated Alkenes.

- Johnson, A. W. (1996). Ylides and Imines of Phosphorus. John Wiley & Sons.

- Chemistry For Everyone. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect? [Video]. YouTube.

- Wikipedia contributors. (n.d.). Kinetic isotope effect. In Wikipedia. Retrieved January 15, 2026.

- Abdelghani, A., et al. (2020). Stereochemistry and Mechanism in the Wittig Reaction. ChemInform, 51(46).

- Esselman, B. J., & Hill, N. J. (2014). Computational Chemistry in the Undergraduate Laboratory: A Mechanistic Study of the Wittig Reaction.

- Liu, W., et al. (2023). Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. Science Advances, 9(37), eadj4868.

- LibreTexts Chemistry. (2021, August 11).

- The Organic Chemistry Tutor. (2019, January 9). The Wittig Reaction [Video]. YouTube.

- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686.

- LibreTexts Chemistry. (2021, August 11). 7.17: The E2 Reaction and the Deuterium Isotope Effect.

- LibreTexts Chemistry. (2021, August 11). The Wittig Reaction.

- Knowles, R. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting.

- LibreTexts Chemistry. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect.

- Cintas, P., & Barge, A. (2021). Wittig and Wittig–Horner Reactions under Sonication Conditions. Chemistry, 3(2), 604-621.

- University of Rochester Chemistry Department. (n.d.).

- De Feyter, H., & de Graaf, R. A. (2017). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Journal of Nuclear Medicine, 58(9), 1369-1370.

- Dömling, A., et al. (2024). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. comporgchem.com [comporgchem.com]

- 22. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

The Enduring Versatility of Phosphonium Salts: A Technical Guide to Their Physical and Chemical Properties

Introduction: In the landscape of modern chemistry, few classes of compounds offer the sheer breadth of applicability and tunable characteristics as phosphonium salts. These tetravalent phosphorus compounds, defined by a positively charged phosphorus atom bonded to four organic substituents, have transcended their initial role as mere curiosities to become indispensable tools for researchers, scientists, and drug development professionals.[1][2] Their utility is deeply rooted in a unique combination of physical and chemical properties that allow them to function as catalysts, synthetic intermediates, and even bioactive agents.[3][4] This in-depth technical guide aims to provide a comprehensive exploration of these core properties, moving beyond a simple recitation of facts to delve into the underlying principles that govern their behavior and dictate their application. By understanding the "why" behind their reactivity, stability, and solubility, the reader will be empowered to leverage these remarkable molecules to their full potential.

Part 1: The Molecular Architecture and Its Implications

The fundamental structure of a phosphonium salt, [PR₄]⁺X⁻, is the cornerstone of its diverse properties. The tetrahedral arrangement of the four organic groups (R) around the central phosphorus atom and the nature of the counter-anion (X⁻) are the primary determinants of the salt's physical and chemical behavior.[2]

Synthesis: Building the Phosphonium Core

The most prevalent method for synthesizing phosphonium salts is the quaternization of a phosphine, typically a triaryl- or trialkylphosphine, with an alkyl halide.[5][6] This reaction proceeds via a classic Sₙ2 mechanism, where the lone pair of electrons on the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[5][6]

The choice of phosphine and alkyl halide is critical and directly influences the properties of the resulting salt. For instance, the use of bulky phosphines can sterically hinder the reaction, while the reactivity of the alkyl halide follows the typical Sₙ2 trend (I > Br > Cl).[5] Alternative synthetic routes exist, such as the reaction of phosphines with alcohols in the presence of an acid, offering pathways to phosphonium salts with more complex substitution patterns.[7]

Experimental Protocol: Synthesis of Benzyltriphenylphosphonium Chloride

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Addition of Alkyl Halide: Add benzyl chloride (1.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The product will begin to precipitate as a white solid.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white crystalline solid under vacuum to yield the pure phosphonium salt.

Causality: The choice of toluene as a solvent is strategic; it readily dissolves the nonpolar starting materials but is a poor solvent for the highly polar phosphonium salt product, thus facilitating its precipitation and simplifying isolation.[5]

Physical Properties: A Tale of Two Moieties

The physical state, solubility, and thermal stability of phosphonium salts are a direct consequence of the interplay between the cationic phosphonium core and the associated anion.

| Property | Influencing Factors | Typical Characteristics |

| Melting Point | Symmetry of the cation, nature of the R groups, and the counter-anion.[8] | Generally crystalline solids with well-defined melting points. Asymmetry and longer alkyl chains tend to lower the melting point.[8] |

| Solubility | Polarity of the R groups and the nature of the anion. | Generally soluble in polar organic solvents. Solubility in water can be tuned by incorporating hydrophilic or hydrophobic R groups.[9] |

| Hygroscopicity | Nature of the anion. | Salts with halide anions can be hygroscopic, while those with larger, more charge-diffuse anions like tetrafluoroborate or hexafluorophosphate are less so. |

| Thermal Stability | Nature of the R groups and the counter-anion.[10][11] | Generally high thermal stability, often stable up to 300°C or higher.[8] The anion plays a crucial role; for instance, salts with the bis(trifluoromethylsulfonyl)imide (NTf₂) anion exhibit significantly higher thermal stability than their chloride counterparts.[10] |

Insight: The exceptional thermal stability of many phosphonium salts, particularly when compared to their nitrogen-based quaternary ammonium counterparts, makes them ideal for high-temperature applications such as phase-transfer catalysis in industrial processes.[12][13]

Part 2: Chemical Reactivity and Synthetic Utility

The chemical properties of phosphonium salts are dominated by the electrophilic nature of the phosphorus atom and the acidity of the α-protons on the alkyl substituents.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

Arguably the most significant application of phosphonium salts is as precursors to phosphorus ylides (Wittig reagents) for the Wittig reaction.[14][15] This Nobel Prize-winning reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones.[16]

Mechanism of the Wittig Reaction

-

Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the α-carbon using a strong base (e.g., n-butyllithium, sodium hydride) to form the phosphorus ylide.[6][17] The acidity of the α-proton is enhanced by the adjacent positively charged phosphorus atom.[2]

-

Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The mechanism of this step is a subject of ongoing research, with evidence supporting a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[15][18]

-

Alkene Formation: The oxaphosphetane intermediate is unstable and spontaneously decomposes to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[15]

Stereoselectivity in the Wittig Reaction:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

-

Non-stabilized ylides (R = alkyl) generally lead to the formation of (Z)-alkenes.

-

Stabilized ylides (R = electron-withdrawing group, e.g., -CO₂R, -CN) predominantly yield (E)-alkenes.[15]

This stereoselectivity is a critical aspect for synthetic chemists, allowing for the controlled synthesis of specific alkene isomers.

Phase-Transfer Catalysis: Bridging Immiscible Phases

Phosphonium salts are highly effective phase-transfer catalysts (PTCs), facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[12][19][20] The lipophilic nature of the organic substituents on the phosphonium cation allows it to be soluble in the organic phase, while its ionic character enables it to pair with an anionic reactant from the aqueous phase and transport it into the organic phase where the reaction can occur.[12]

Chiral phosphonium salts have also been developed as catalysts for asymmetric phase-transfer reactions, enabling the synthesis of enantiomerically enriched products, a crucial aspect of modern drug development.[21][22]

Part 3: Applications in Drug Development and Beyond

The unique properties of phosphonium salts have led to their widespread use in various scientific and industrial domains, with particularly significant contributions to medicinal chemistry and materials science.

Medicinal Chemistry: Targeting the Mitochondria

A fascinating application of phosphonium salts in drug development stems from their ability to act as mitochondria-targeting agents.[23] Due to the large negative membrane potential of the mitochondrial inner membrane, lipophilic cations like phosphonium salts selectively accumulate within the mitochondria of cancer cells.[24] This has led to the development of phosphonium salt-conjugated anticancer agents that can deliver a cytotoxic payload directly to the mitochondria, inducing apoptosis and inhibiting tumor growth.[23][24]

Furthermore, various phosphonium salts have been investigated for their intrinsic biological activities, including antimicrobial and antifungal properties.[3][25][26]

Phosphonium Ionic Liquids: A Greener Alternative

A subset of phosphonium salts with low melting points (below 100°C) are classified as ionic liquids (PILs).[13][27] These PILs exhibit a unique combination of properties, including:

These characteristics make PILs attractive as "green" solvents for a variety of chemical reactions, electrolytes in batteries and supercapacitors, and as lubricants.[13][27][29] Compared to the more common imidazolium-based ionic liquids, PILs often exhibit greater thermal and chemical stability.[13][28]

Toxicity Profile

While highly useful, it is important to consider the toxicological profile of phosphonium salts. Their toxicity can vary significantly depending on the specific structure of the salt, the nature of the organic substituents, and the counter-anion.[1][31] In general, the acute toxicity of many common phosphonium salts is considered to be relatively low.[1] However, as with all chemical compounds, appropriate safety precautions should be taken during handling and disposal. Some studies have focused on developing quantitative structure-toxicity relationships (QSTR) to predict the toxicity of new phosphonium salt derivatives.[31]

Conclusion

Phosphonium salts represent a remarkably versatile class of compounds whose physical and chemical properties can be finely tuned through synthetic design. From their foundational role in the Wittig reaction to their emerging applications in medicinal chemistry and materials science, their importance continues to grow. A thorough understanding of the principles governing their synthesis, stability, solubility, and reactivity is paramount for any researcher seeking to harness their full potential. As we continue to explore the vast chemical space occupied by these fascinating molecules, it is certain that new and innovative applications for phosphonium salts will continue to emerge, further solidifying their place as indispensable tools in the modern chemical laboratory.

References

-

McNulty, J., et al. (2002). Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Journal of the Chemical Society, Perkin Transactions 1, (22), 2518-2524. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Chapter 3: Phosphonium salts and P-ylides. In Organophosphorus Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). Phosphonium Salt Definition - Organic Chemistry Key Term. Fiveable. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonium salt synthesis by alkylation or C-P coupling. Organic Chemistry Portal. Retrieved from [Link]

-

TA Instruments. (n.d.). Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Funar-Timofei, S., et al. (2010). Computational Methods Applied to Organic Phosphonium Salts Toxicity. International Journal of Molecular Sciences, 11(11), 4535-4552. Retrieved from [Link]

-

Toma, Š., et al. (2008). Synthesis of Phosphonium Salts—Phosphine Structure and Inorganic Salts Effects. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 151-159. Retrieved from [Link]

-

Hagiwara, R., et al. (2011). Physicochemical properties and plastic crystal structures of phosphonium fluorohydrogenate salts. Physical Chemistry Chemical Physics, 13(15), 6939-6946. Retrieved from [Link]

-

Demkowicz, S., et al. (2016). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. Molecules, 21(11), 1502. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Wikipedia. Retrieved from [Link]

-

Ooi, T., & Maruoka, K. (2016). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 18(3), 633-644. Retrieved from [Link]

- Google Patents. (2001). WO2001087900A1 - Phosphonium salts. Google Patents.

-

The Organic Chemistry Tutor. (2019). making phosphonium salts. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonium. Wikipedia. Retrieved from [Link]

-

da Silva, A. A., et al. (2021). Unusual Application for Phosphonium Salts and Phosphoranes: Synthesis of Chalcogenides. The Journal of Organic Chemistry, 86(8), 5897-5907. Retrieved from [Link]

-

Musina, E. I., et al. (2018). Synthesis of phosphonium salts. Chemistry – A European Journal, 24(59), 15814-15820. Retrieved from [Link]

-

Rinaldi, M., et al. (2017). Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry, 17(13), 1796-1804. Retrieved from [Link]

-

Xie, W., et al. (2002). Thermal Stability of Quaternary Phosphonium Modified Montmorillonites. Chemistry of Materials, 14(11), 4837-4845. Retrieved from [Link]

-

Arkhipova, D. M., et al. (2021). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. Molecules, 26(1), 161. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. LibreTexts Chemistry. Retrieved from [Link]

-

Davis, J. H., et al. (2013). The effect of structural modifications on the thermal stability, melting points and ion interactions for a series of tetraaryl-phosphonium-based mesothermal ionic liquids. New Journal of Chemistry, 37(5), 1397-1404. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Wikipedia. Retrieved from [Link]

-

Arkhipova, D. M., et al. (2021). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. Molecules, 26(1), 161. Retrieved from [Link]

-

Głowacka, I. E., et al. (2019). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journal of Organic Chemistry, 15, 232-260. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Wittig Reaction. J&K Scientific LLC. Retrieved from [Link]

-